
Glyceryl-d5 Iodide
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Description
Glyceryl-d5 Iodide is a deuterated organic iodide ester, where five hydrogen atoms in the glycerol backbone are replaced with deuterium (²H). This isotopic labeling modifies its physicochemical properties, making it valuable in research applications such as nuclear magnetic resonance (NMR) spectroscopy, metabolic tracing, and pharmacokinetic studies .
Q & A
Basic Research Questions
Q. What established methodologies are recommended for synthesizing and characterizing Glyceryl-d5 Iodide in isotopic labeling studies?
- Answer : Synthesis should follow protocols for deuterated analogs, such as nucleophilic substitution with deuterated glycerol precursors under anhydrous conditions. Characterization requires nuclear magnetic resonance (NMR) to confirm deuteration at specific positions (e.g., 2H-NMR) and mass spectrometry (MS) for isotopic purity verification. Purity assessment via HPLC or titration (e.g., iodine quantification) is critical. Experimental details must be thoroughly documented to ensure reproducibility, adhering to guidelines for supplementary data and procedural transparency .
Q. Which analytical techniques are most effective for resolving structural ambiguities in this compound?
- Answer : Single-crystal X-ray diffraction provides definitive structural data but requires high-purity crystalline samples. For non-crystalline samples, infrared (IR) spectroscopy identifies functional groups, while 13C-NMR and 2D correlation spectroscopy (COSY) clarify carbon-deuterium bonding patterns. Cross-validating results with computational models (e.g., DFT calculations) reduces interpretation errors .
Q. How should researchers design experiments to assess isotopic stability under varying experimental conditions?
- Answer : Stability studies should test deuterium retention under thermal, photolytic, and hydrolytic stress. Accelerated aging experiments (e.g., elevated temperatures) paired with periodic MS analysis quantify isotopic exchange rates. Control experiments with non-deuterated analogs isolate isotopic effects. Storage recommendations (e.g., inert atmosphere, light-sensitive containers) should align with chemical degradation pathways observed in preliminary trials .
Advanced Research Questions
Q. How can contradictory data in isotopic labeling studies (e.g., unexpected deuteration patterns) be systematically resolved?
- Answer : Discrepancies often arise from kinetic isotope effects or impurities. Use tandem MS/MS to differentiate isotopic clusters from side products. Scoping reviews of analogous deuterated compounds (e.g., alkyl iodides) identify common pitfalls. Redesign experiments with tighter control of reaction kinetics (e.g., stopped-flow techniques) and validate via independent methods like isotopic dilution assays .
Q. What strategies mitigate isotopic dilution effects in kinetic studies involving this compound?
- Answer : Pre-equilibration of reactants in deuterated solvents minimizes proton exchange. Quench-flow methods combined with time-resolved 2H-NMR capture transient intermediates. Data normalization to internal standards (e.g., 13C-labeled tracers) corrects for dilution artifacts. Advanced kinetic modeling (e.g., Monte Carlo simulations) accounts for isotopic heterogeneity .
Q. How can computational modeling enhance the interpretation of deuterium’s impact on reaction mechanisms?
- Answer : Molecular dynamics (MD) simulations parameterized with experimental isotopic data predict deuterium’s steric and electronic effects. Density functional theory (DFT) calculates transition-state geometries to compare kH/kD ratios. Hybrid QM/MM approaches integrate solvent effects, critical for nucleophilic substitution pathways common in iodide reactivity .
Q. Methodological and Ethical Considerations
Q. What statistical frameworks are appropriate for quantifying isotopic distribution in complex mixtures?
- Answer : Multivariate analysis (e.g., PCA) identifies clusters in MS datasets, while Bayesian inference models quantify uncertainty in low-abundance isotopic peaks. Reporting should include confidence intervals for deuteration ratios and raw data in supplementary materials to enable independent validation .
Q. How can researchers ensure ethical transparency in reporting deuterated compound studies?
- Answer : Full disclosure of synthetic yields, purification steps, and analytical limits of detection (LOD) is mandatory. Cite prior methodologies for analogous compounds to contextualize novel findings. Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles for supplementary datasets, including machine-readable spectra and crystallographic files .
Q. What scoping review practices are critical before integrating this compound into new research domains?
- Answer : Systematically map existing literature on glycerol derivatives and isotopic tracer applications using tools like PRISMA-ScR. Prioritize studies with rigorous analytical validation and avoid sources lacking peer review (e.g., non-indexed databases). Consult domain-specific repositories (e.g., PubChem, ECHA) for physicochemical data .
Q. Data Presentation and Reproducibility
Q. How should extensive isotopic data be structured in publications to balance clarity and completeness?
- Answer : Main text should highlight key findings (e.g., deuteration efficiency, stability thresholds), while raw spectra, chromatograms, and computational input files are archived in supplementary materials. Use interactive formats (e.g., Jupyter notebooks) for kinetic models. Adhere to journal-specific guidelines for referencing supplementary data within the main manuscript .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Glyceryl Iodide (Non-Deuterated)
Structural Similarities : Both compounds share the glycerol-iodide ester backbone.
Key Differences :
- Molecular Weight : Glyceryl-d5 Iodide has a higher molecular weight due to deuterium substitution (approximately +5 atomic mass units).
- Stability : Deuterium forms stronger C–D bonds compared to C–H, reducing reaction rates (kinetic isotope effect). Hydrolysis of the ester group in this compound is slower than in Glyceryl Iodide .
- Solubility : Deuterated compounds often exhibit lower water solubility due to stronger hydrogen bonding with deuterium .
- Analytical Utility: this compound is preferred in mass spectrometry and NMR for isotopic tracing, whereas non-deuterated forms are used in synthetic chemistry .
Methyl Iodide (CH₃I)
Functional Similarities : Both are alkyl iodides with applications in organic synthesis.
Key Differences :
Comparison with Functionally Similar Iodides
Potassium Iodide (KI)
Functional Similarities: Both contain iodide ions, but KI is an inorganic salt, while this compound is an organic ester. Key Differences:
Copper Iodide (CuI)
Functional Similarities : Both are iodides with niche industrial roles.
Key Differences :
Properties
Molecular Formula |
C₃H₂D₅IO₂ |
---|---|
Molecular Weight |
207.02 |
Synonyms |
3-Iodo-1,2-propanediol-d5; 1-Iodo-2,3-dihydroxypropane-d5; 1-Iodo-2,3-propanediol-d5; 3-Iodo-1,2-dihydroxypropane-d5; 3-Iodo-1,2-propanediol-d5; Alival-d5; DL-Glycerol Iodohydrin-d5; Glycerol α-Iodohydrin-d5; Glycerol-d5 α-Monoiodohydrin; dl-1-Deoxy- |
Origin of Product |
United States |
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